molecular formula C22H31NO2 B1439687 N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline CAS No. 1040687-19-1

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline

Cat. No.: B1439687
CAS No.: 1040687-19-1
M. Wt: 341.5 g/mol
InChI Key: PNUPFAUTABSNGH-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline is an organic compound with the molecular formula C({22})H({31})NO(_{2}). This compound is notable for its complex structure, which includes a sec-butyl group, a phenoxy group, and an ethoxyaniline moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline typically involves a multi-step process:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 2-sec-butylphenol with a suitable alkylating agent to form 2-(sec-butyl)phenoxybutane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

  • Coupling with Ethoxyaniline: : The phenoxy intermediate is then reacted with 4-ethoxyaniline. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4})), which can reduce the nitro or carbonyl groups if present.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biochemistry: : The compound is used in the study of enzyme interactions and protein binding due to its ability to interact with various biological molecules.

  • Medicine: : Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

  • Industry: : It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, thereby modulating their function.

Comparison with Similar Compounds

N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline can be compared with other similar compounds such as:

  • N-{2-[2-(tert-Butyl)phenoxy]butyl}-4-ethoxyaniline: : This compound has a tert-butyl group instead of a sec-butyl group, which can affect its steric properties and reactivity.

  • N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-ethoxyaniline: : This compound has a shorter ethyl chain instead of a butyl chain, which can influence its solubility and interaction with biological targets.

  • N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-methoxyaniline: : This compound has a methoxy group instead of an ethoxy group, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)butyl]-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-5-17(4)21-10-8-9-11-22(21)25-19(6-2)16-23-18-12-14-20(15-13-18)24-7-3/h8-15,17,19,23H,5-7,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUPFAUTABSNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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